3-amino-N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, an amino group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the Morpholine Moiety: The morpholine moiety can be attached via nucleophilic substitution reactions using morpholine and suitable electrophiles.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
3-amino-N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Biological Research: It is used in studies to understand its effects on cellular processes and molecular pathways.
Industrial Applications: The compound may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-morpholin-4-ylethyl)-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
- 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
- N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
3-amino-N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the amino group and the morpholine moiety, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-amino-N-(2-morpholin-4-ylethyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-10(2)18-11(9-12(14)16-18)13(19)15-3-4-17-5-7-20-8-6-17/h9-10H,3-8H2,1-2H3,(H2,14,16)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKGOPJYVGCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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